molecular formula C33H22O6S2 B3872903 di(2-naphthyl) 9H-fluorene-2,7-disulfonate CAS No. 302904-38-7

di(2-naphthyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B3872903
CAS No.: 302904-38-7
M. Wt: 578.7 g/mol
InChI Key: QPIDGTGWEVZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(2-naphthyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C33H22O6S2 and a molecular weight of 578.668 g/mol . This compound is known for its unique structure, which includes two naphthyl groups attached to a fluorene core, with sulfonate groups at the 2 and 7 positions of the fluorene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation . The subsequent attachment of the naphthyl groups can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of di(2-naphthyl) 9H-fluorene-2,7-disulfonate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthyl-fluorene derivatives.

Scientific Research Applications

Di(2-naphthyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of di(2-naphthyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The sulfonate groups enhance the compound’s solubility and reactivity, allowing it to interact with various biological molecules. In biological systems, it may target enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

dinaphthalen-2-yl 9H-fluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H22O6S2/c34-40(35,38-28-11-9-22-5-1-3-7-24(22)18-28)30-13-15-32-26(20-30)17-27-21-31(14-16-33(27)32)41(36,37)39-29-12-10-23-6-2-4-8-25(23)19-29/h1-16,18-21H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDGTGWEVZKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-38-7
Record name DI(2-NAPHTHYL) 9H-FLUORENE-2,7-DISULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.